Lipophilicity Comparison
(5-Cyclopropylpyridin-2-yl)methanol exhibits a computed XLogP3 of 0.9, which is substantially higher than its 5-methyl analog (XLogP3 0.4) and moderately higher than its 5-ethyl (XLogP3 0.8) and 5-chloro (XLogP3 0.6) counterparts [1]. This places the cyclopropyl analog in a distinct lipophilicity window that is closer to the preferred range for CNS drug candidates (typically logP 1–3) while still maintaining reasonable aqueous solubility . The cyclopropyl group provides a +0.5 log unit increase in lipophilicity over the methyl analog without the full rotatable bond penalty of the ethyl group, offering a balanced profile for membrane permeability [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | (5-Methylpyridin-2-yl)methanol: XLogP3 = 0.4; (5-Ethylpyridin-2-yl)methanol: XLogP3 = 0.8; (5-Chloropyridin-2-yl)methanol: XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. methyl analog; +0.1 vs. ethyl analog; +0.3 vs. chloro analog |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025.09.15 release) |
Why This Matters
This lipophilicity difference directly affects membrane permeability and non-specific protein binding in elaborated drug candidates, making the cyclopropyl analog a strategically distinct choice when optimizing for balanced ADME properties.
- [1] PubChem computed properties: XLogP3 values for CID 67151090 (cyclopropyl, 0.9), CID 12325387 (methyl, 0.4), CID 3013942 (ethyl, 0.8), CID 20537893 (chloro, 0.6). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed April 2026). View Source
